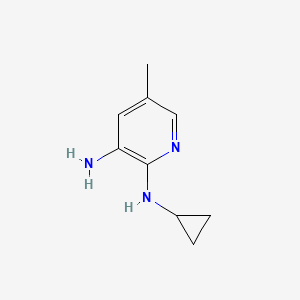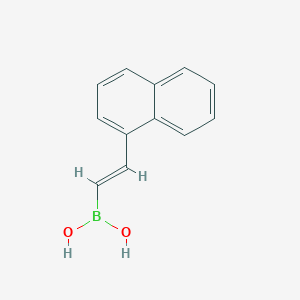
(E)-(2-(Naftil-1-il)vinil)ácido borónico
Descripción general
Descripción
(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is a useful research compound. Its molecular formula is C12H11BO2 and its molecular weight is 198.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
(E)-(2-(Naftil-1-il)vinil)ácido borónico, al igual que otros ácidos borónicos, se utiliza probablemente en síntesis orgánica debido a su capacidad para formar enlaces covalentes estables con otras moléculas orgánicas. Esta propiedad lo hace valioso para crear compuestos orgánicos complejos, pudiendo servir como intermedio en la síntesis de fármacos u otros materiales orgánicos .
Aplicaciones de detección
Los ácidos borónicos son conocidos por su capacidad de interactuar con cis-dioles, que están presentes en los azúcares. Esta interacción se puede utilizar para aplicaciones de detección, particularmente en la detección de niveles de glucosa en el cuidado de la diabetes. El compuesto en cuestión podría formar parte de sensores que ayudan a controlar los niveles de azúcar en la sangre .
Aplicaciones biomédicas
La capacidad de los ácidos borónicos para unirse con diversas moléculas biológicas también amplía su uso en el campo biomédico. Pueden utilizarse como sondas o sensores en biología química, posiblemente ayudando en la detección de biomarcadores para ciertas enfermedades .
Desarrollo de fármacos
Los ácidos borónicos se han explorado por su posible uso en el desarrollo de fármacos. Pueden actuar como inhibidores o moduladores de procesos biológicos, lo que podría convertir a this compound en un candidato para proyectos de descubrimiento y desarrollo de fármacos .
Detección de carbohidratos
Dada la probable afinidad del compuesto por los carbohidratos debido a su grupo ácido borónico, puede utilizarse en el desarrollo de sensores selectivos para carbohidratos. Esto podría tener implicaciones para la investigación y el diagnóstico biomédico .
Biosensores electroquímicos
El compuesto también podría incorporarse en biosensores electroquímicos. Los ácidos borónicos pueden mejorar la sensibilidad de estos dispositivos cuando se combinan con nanomateriales como nanopartículas de oro u óxido de grafeno, lo que podría conducir a avances en tecnologías de detección sin etiquetas .
Mecanismo De Acción
Target of Action
They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Mode of Action
The mode of action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is likely related to its boronic acid component. Boronic acids are known to act as nucleophiles in various reactions . In the context of the Suzuki–Miyaura reaction, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium .
Biochemical Pathways
For instance, they are involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Boronic acids are known to participate in various chemical reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
The action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propiedades
IUPAC Name |
2-naphthalen-1-ylethenylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJZHUZHGTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=CC2=CC=CC=C21)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721816 | |
| Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-97-4 | |
| Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
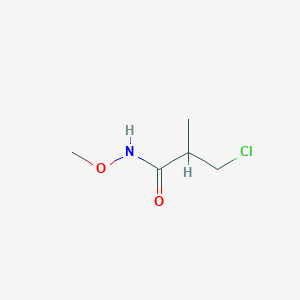


![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

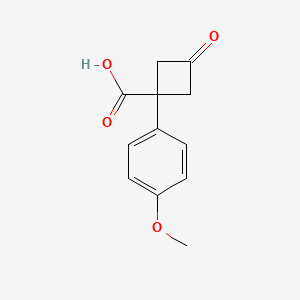
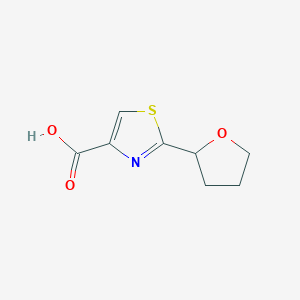
![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)
![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)


